molecular formula C17H22N6O B5631350 3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine

3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine

Cat. No. B5631350
M. Wt: 326.4 g/mol
InChI Key: MKNWYVSJIILNOO-UHFFFAOYSA-N
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Description

Research into pyrazolo[3,4-d]pyrimidine derivatives and related heterocyclic compounds has been a topic of significant interest due to their potential applications in medicinal chemistry and material sciences. These compounds are known for their diverse chemical reactions, allowing for the synthesis of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives often involves intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of isoxazolines and isoxazoles through condensation with arylnitrile oxides (Rahmouni et al., 2014). These processes highlight the versatility and reactivity of pyrazolo[3,4-d]pyrimidine frameworks in creating structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of multiple functional groups, which significantly influence their chemical behavior and interactions. The incorporation of isoxazole and pyrimidine rings can lead to the formation of complex structures with unique chemical properties. The structure of these compounds is often elucidated using techniques such as NMR, IR, and HRMS, providing detailed insights into their molecular frameworks.

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse, including reactions with hydrazine hydrate, dimethyl sulfate, and various nucleophilic agents. These reactions can lead to the formation of novel pyrazolo[1,5-a]pyrimidines and their derivatives with unique chemical properties (Chimichi et al., 1996). The chemical reactivity is influenced by the substituents on the pyrimidine ring, showcasing the synthetic versatility of these compounds.

properties

IUPAC Name

3,6-dimethyl-4-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12-15-16(19-13(2)20-17(15)24-21-12)22-9-4-14(5-10-22)6-11-23-8-3-7-18-23/h3,7-8,14H,4-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNWYVSJIILNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC(=NC(=C12)N3CCC(CC3)CCN4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dimethyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}isoxazolo[5,4-d]pyrimidine

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